2-Methyl-6-[(oxan-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-methyl-6-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-3-2-4-12(13-10)15-9-11-5-7-14-8-6-11/h2-4,11H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIRDHQGMPQKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(oxan-4-yl)methoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with oxan-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(oxan-4-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-6-[(oxan-4-yl)methoxy]pyridine is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis and the development of new chemical entities.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(oxan-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
- MPEP and SIB-1893 exhibit dual activity at mGluR5 and NMDA receptors, suggesting that the target compound’s bulky substituent might alter receptor selectivity .
Substituent Effects on Corrosion Inhibition
Pyridine derivatives with methoxy or pyran-related groups are studied as corrosion inhibitors (CIs):
Key Insights :
- The methoxy group’s position (para vs. ortho) and pyran ring substitutions influence electron-donating capacity and adsorption on metal surfaces .
- The target compound’s tetrahydropyranylmethoxy group may offer steric hindrance and enhanced chelation, improving corrosion inhibition compared to simpler methoxy derivatives.
Structural Analogues with Heterocyclic Substituents
Key Insights :
- Piperidinyl and tetrahydropyranyl groups differ in electronic properties (amine vs. ether), affecting hydrogen-bonding capacity and target interactions.
- Positional isomerism (e.g., methoxy at position 4 vs. 6) significantly alters reactivity and biological activity .
Q & A
Q. Mitigation Strategy :
- Use pharmacokinetic profiling (e.g., LC-MS/MS) to correlate in vitro/in vivo concentrations.
- Standardize assays across labs (e.g., MTT vs. ATP-based viability tests).
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
SAR studies should focus on substituent effects:
- Pyridine Ring Modifications : Compare analogs like 2-methyl-6-(piperidin-4-yl)pyridine (higher receptor affinity due to basic nitrogen) vs. 2-methyl-6-(pyrrolidin-1-yl)pyridine (enhanced lipophilicity) .
- Oxan-4-yl Group : Replace with oxan-2-yl or morpholine to assess steric/electronic impacts on target binding .
Q. Experimental Design :
Synthesize analogs via parallel synthesis.
Test in functional assays (e.g., receptor binding, enzyme inhibition).
Use computational docking (e.g., AutoDock Vina) to predict binding modes.
Q. Example SAR Table :
| Analog | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| 2-Methyl-6-[(oxan-4-yl)methoxy] | Oxan-4-ylmethoxy | 12.3 | mGlu5 receptor |
| 2-Methyl-6-(morpholin-4-ylmethoxy) | Morpholinylmethoxy | 8.7 | mGlu5 receptor |
| 2-Ethyl-6-[(oxan-4-yl)methoxy] | Ethyl + oxan-4-ylmethoxy | 25.6 | mGlu5 receptor |
Advanced: How can researchers improve the compound’s bioavailability for CNS-targeted studies?
Answer:
Bioavailability challenges stem from low solubility and blood-brain barrier (BBB) penetration. Strategies include:
- Prodrug Design : Introduce ester linkages (e.g., acetyloxymethyl ester) to enhance lipophilicity .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size <100 nm) for sustained release .
- Structural Modifications : Add fluorine atoms to the oxan-4-yl group to improve BBB permeability (logD optimization) .
Q. Validation Methods :
- In Situ Perfusion : Quantify BBB transport in rodent models.
- Microdialysis : Measure free brain concentrations post-administration .
Advanced: What experimental approaches identify the compound’s primary molecular targets?
Answer:
Target deconvolution requires:
Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss abolishes activity .
Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in response to compound binding .
Case Study :
In neuroprotection studies, the compound bound mGlu5 receptors (Kd = 1.2 μM), validated via radioligand displacement assays using [³H]MPEP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
